6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Overview
Description
6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a compound of interest due to its structural complexity and potential for applications in various scientific fields. Its synthesis and analysis have been explored to understand its chemical and physical properties better.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, practical synthesis approaches have been developed for similar isoquinoline derivatives, such as 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, through efficient methodologies from basic chemical precursors, showcasing the synthetic routes that could be adapted for the target compound (Shirasaka et al., 1990).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives reveals intricate arrangements of atoms and bonds. Studies involving X-ray crystallography provide insights into the crystal structures of similar compounds, which can infer the target molecule's structural characteristics (Hirano et al., 2004).
properties
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-17(2)18-6-8-20(9-7-18)31-16-22-21-15-24(30-5)23(29-4)14-19(21)10-12-27(22)25(32)26-11-13-28-3/h6-9,14-15,17,22H,10-13,16H2,1-5H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVPFLBIOATEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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